

Study Population & Condition	Key Findings
Depression	Patients with the highest combined plasma levels of clomipramine and N-desmethyldclomipramine showed the best clinical response. A suggested therapeutic threshold for a satisfactory antidepressant effect is a combined plasma level of 160-200 ng/mL.[2]
Depression	Poor clinical response was associated with low plasma levels of clomipramine and high levels of N-desmethyldclomipramine.[3]
Depression	A significant negative linear correlation was observed between clinical response and the plasma levels of both clomipramine and N-desmethyldclomipramine at day 28 of treatment. [4]
Depression	A study of 50 depressed in-patients found clear relationships between clinical response and plasma levels, particularly for N-desmethyldclomipramine.[6]
Obsessive-Compulsive Disorder (OCD)	Responders to clomipramine treatment had significantly higher plasma levels of the parent drug and a trend towards lower N-desmethyldclomipramine/clomipramine ratios.[7] A significant correlation was found between clomipramine plasma levels, but not N-desmethyldclomipramine, and post-treatment outcome.[7]
Obsessive-Compulsive Disorder (OCD)	A therapeutic window has been suggested for optimal response, with clomipramine levels between 100-250 ng/mL and N-desmethyldclomipramine levels between 230-550 ng/mL.[8]
Obsessive-Compulsive Disorder (OCD)	A lower N-desmethyldclomipramine/clomipramine ratio, indicating a lower rate of demethylation,

was associated with a better clinical outcome.[9]

Panic Disorder

Patients with more significant improvement showed lower serum levels of N-desmethyldesmethylclomipramine and lower total serum levels of both compounds.[10]

Alternative Predictors of Clinical Response

Beyond plasma drug concentrations, other factors may predict the clinical response to clomipramine:

- **Combined Plasma Levels:** Several studies suggest that the sum of clomipramine and N-desmethyldesmethylclomipramine concentrations is a better predictor of clinical response than either compound alone.[1][2] A therapeutic range of 230-450 ng/mL for the combined levels is often cited.[1][11]
- **Metabolic Ratio:** The ratio of N-desmethyldesmethylclomipramine to clomipramine, which reflects the rate of demethylation, has been identified as a potentially important predictor. A lower ratio has been associated with better outcomes in OCD.[7][9]
- **Clinical and Demographic Factors:** In OCD, a later age of onset has been found to be a strong predictor of a better response to clomipramine, independent of the length of the illness.[12] Baseline depression has also been associated with response, although the relationship appears to be nonlinear.[12]
- **Neuroendocrine Response:** In patients with OCD who were resistant to oral clomipramine, the neuroendocrine response to intravenous clomipramine, specifically changes in prolactin and growth hormone levels, was able to distinguish responders from non-responders.[13]
- **Genetic Factors:** Genetic variations in cytochrome P450 enzymes, which are responsible for metabolizing clomipramine, can influence plasma drug levels and, consequently, clinical response and side effects.

Experimental Protocols

The methodologies employed in the cited studies for determining plasma concentrations and assessing clinical response are crucial for interpreting the findings.

Measurement of Plasma Concentrations

- **Sample Collection:** Blood samples are typically collected at "trough" concentrations, meaning immediately before the next scheduled dose, to ensure the measurement of the lowest drug level in the dosing interval.[\[11\]](#)[\[14\]](#) Steady-state concentrations are usually reached after one to two weeks of consistent dosing.[\[1\]](#)[\[3\]](#)
- **Analytical Methods:** Various analytical techniques are used to quantify clomipramine and N-desmethyclomipramine in plasma. These include:
 - **Gas-Liquid Chromatography (GLC):** An earlier method used for separating and quantifying volatile compounds.
 - **High-Performance Liquid Chromatography (HPLC):** A widely used technique for separating, identifying, and quantifying components in a mixture.
 - **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** A highly sensitive and specific method that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[\[11\]](#)

Assessment of Clinical Response

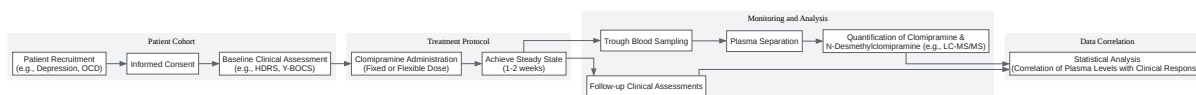
Clinical response is typically evaluated using standardized rating scales administered by trained clinicians. The choice of scale depends on the condition being treated:

- **Depression:**
 - **Hamilton Depression Rating Scale (HDRS):** A clinician-administered scale to assess the severity of depressive symptoms.
 - **Montgomery-Åsberg Depression Rating Scale (MADRS):** Another clinician-rated scale that is particularly sensitive to changes in depression severity.[\[15\]](#)
 - **Beck Depression Inventory (BDI):** A self-report questionnaire that measures the severity of depression.

- Obsessive-Compulsive Disorder:
 - Yale-Brown Obsessive Compulsive Scale (Y-BOCS): The gold standard for assessing the severity of OCD symptoms.[9]
- General Clinical Improvement:
 - Clinical Global Impression (CGI) scale: A brief assessment tool that provides a clinician's view of the patient's overall illness severity and change over time.[9]

Visualizing the Research Workflow

The following diagram illustrates a typical experimental workflow for investigating the correlation between N-desmethylclomipramine plasma levels and clinical response.



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